molecular formula C13H23F2NO3 B2875782 Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate CAS No. 2287332-88-9

Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate

Cat. No.: B2875782
CAS No.: 2287332-88-9
M. Wt: 279.328
InChI Key: BHFGREQIPRECKZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate is a chemical compound with the CAS Number: 2287332-88-9 . It has a molecular weight of 279.33 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H23F2NO3/c1-11(2,3)19-10(18)16-12(8-9-17)4-6-13(14,15)7-5-12/h17H,4-9H2,1-3H3,(H,16,18) . This indicates the molecular structure of the compound .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Enantioselective Synthesis and Organic Synthesis

The compound tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure supports the precise substitution of the cyclopentane ring, aligning with that in β-2-deoxyribosylamine, highlighting its relevance in the synthesis of specific nucleotide analogues (Ober et al., 2004).

Nanofiber Construction and Sensory Materials

Benzothiazole-modified tert-butyl carbazole derivatives have been explored for their ability to form nanofibers under specific conditions. These structures emit strong blue light and can be used as fluorescent materials for detecting various acid vapors. This suggests the role of tert-butyl groups in facilitating organogelation and the formation of chemosensory materials (Sun et al., 2015).

Stereoselective Synthesis of Inhibitors

An efficient stereoselective synthesis pathway has been developed for producing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate from 3-cyclohexene-1-carboxylic acid. These compounds are key intermediates for synthesizing factor Xa inhibitors, demonstrating the compound's utility in medicinal chemistry (Wang et al., 2017).

Chemoselective Transformations

Research into silyl carbamates has shown that the N-tert-butyldimethylsilyloxycarbonyl group can be synthesized from common amino protecting groups. This process, involving tert-butyl compounds, facilitates chemoselective transformations of amino protecting groups, underscoring the versatility of this compound in synthetic chemistry applications (Sakaitani & Ohfune, 1990).

Photoredox-Catalyzed Cascades

The compound has been utilized in photoredox-catalyzed cascades involving o-hydroxyarylenaminones to assemble 3-aminochromones. This highlights its application in creating complex organic molecules under mild conditions, broadening its utility in synthetic organic chemistry (Wang et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F2NO3/c1-11(2,3)19-10(18)16-12(8-9-17)4-6-13(14,15)7-5-12/h17H,4-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFGREQIPRECKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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